molecular formula C12H15NO6S B4135716 3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid

3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid

Cat. No.: B4135716
M. Wt: 301.32 g/mol
InChI Key: OTCCQNUYFQDCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid is an organic compound with a complex structure that includes a carboxypropyl group, an amino group, a sulfonyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Sulfonation: The amino group is then sulfonated using reagents like chlorosulfonic acid to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfonamide or other derivatives.

    Substitution: The amino and carboxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxypropyl and amino groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzoic acid: Lacks the sulfonyl and carboxypropyl groups, making it less reactive.

    3-{[(3-carboxypropyl)amino]sulfonyl}benzoic acid: Similar structure but without the methyl group, affecting its chemical properties.

    Sulfanilic acid: Contains a sulfonyl group but lacks the carboxypropyl and methyl groups.

Uniqueness

3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. The presence of both sulfonyl and carboxypropyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(3-carboxypropylsulfamoyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-8-4-5-9(12(16)17)7-10(8)20(18,19)13-6-2-3-11(14)15/h4-5,7,13H,2-3,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCQNUYFQDCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Carboxypropylsulfamoyl)-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.